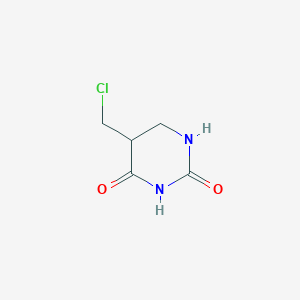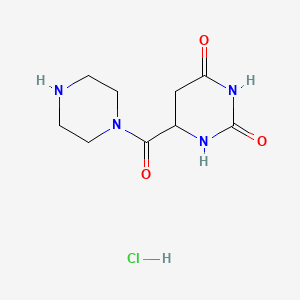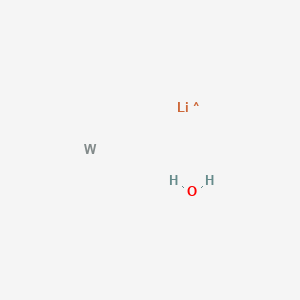
5-(Chloromethyl)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Clorometil)-1,3-diazinano-2,4-diona es un compuesto orgánico que pertenece a la clase de derivados de diazinano. Este compuesto se caracteriza por la presencia de un grupo clorometil unido al anillo diazinano, que consta de dos átomos de nitrógeno y cuatro átomos de carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Clorometil)-1,3-diazinano-2,4-diona normalmente implica la cloración de un compuesto precursor. Un método común es la reacción de 1,3-diazinano-2,4-diona con agentes clorometilantes como el clorometil metil éter o el clorometil cloroformato. La reacción se lleva a cabo generalmente en presencia de una base, como el hidróxido de sodio, para facilitar la formación del grupo clorometil.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-(Clorometil)-1,3-diazinano-2,4-diona se puede lograr mediante un proceso de flujo continuo. Esto implica el uso de un reactor donde el compuesto precursor y el agente clorometilante se alimentan continuamente, y el producto se elimina continuamente. Este método permite una producción eficiente y minimiza la formación de subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Clorometil)-1,3-diazinano-2,4-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo clorometil en un grupo metil.
Sustitución: El grupo clorometil se puede sustituir por otros grupos funcionales, como grupos hidroxilo o amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como el hidróxido de sodio o el amoníaco se pueden utilizar para reemplazar el grupo clorometil.
Principales Productos Formados
Oxidación: Derivados oxidados de 5-(Clorometil)-1,3-diazinano-2,4-diona.
Reducción: 5-Metil-1,3-diazinano-2,4-diona.
Sustitución: Derivados hidroximetil o aminometil.
Aplicaciones Científicas De Investigación
5-(Clorometil)-1,3-diazinano-2,4-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: Se investiga su potencial como sonda bioquímica debido a su grupo clorometil reactivo.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente como bloque de construcción para productos farmacéuticos.
Industria: Se utiliza en la producción de polímeros y otros materiales debido a su reactividad y estabilidad.
Mecanismo De Acción
El mecanismo de acción de 5-(Clorometil)-1,3-diazinano-2,4-diona involucra la reactividad del grupo clorometil. Este grupo puede sufrir reacciones de sustitución nucleofílica, lo que permite que el compuesto interactúe con varias moléculas biológicas. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de los sustituyentes introducidos durante las reacciones.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(Clorometil)-2-metoxibenzaldehído
- 5-(Clorometil)-2-hidroxibenzaldehído
- 5-(Hidroximetil)-1,3-diazinano-2,4-diona
Singularidad
5-(Clorometil)-1,3-diazinano-2,4-diona es único debido a su estructura específica, que combina la reactividad del grupo clorometil con la estabilidad del anillo diazinano. Esta combinación lo convierte en un compuesto versátil para diversas aplicaciones, particularmente en química sintética y ciencia de materiales.
Propiedades
Fórmula molecular |
C5H7ClN2O2 |
|---|---|
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,1-2H2,(H2,7,8,9,10) |
Clave InChI |
DUQMOEIKKZPCOI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC(=O)N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)

![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)

![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
